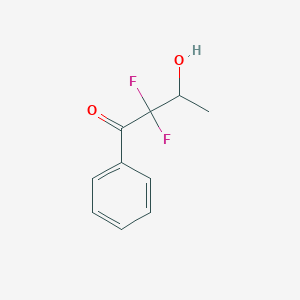
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one, also known as DFB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DFB is a chiral molecule that belongs to the family of beta-keto esters. This compound possesses unique chemical and physical properties that make it an attractive candidate for various scientific applications.
Scientific Research Applications
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been extensively studied for its applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used as a building block for the synthesis of various bioactive compounds. For instance, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used for the synthesis of anti-cancer drugs, anti-inflammatory agents, and anti-viral agents. In organic synthesis, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used as a chiral reagent for the asymmetric synthesis of various compounds. In material science, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used for the synthesis of various polymers and liquid crystals.
Mechanism Of Action
The mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is not well understood. However, it is believed that 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one acts as a Michael acceptor and can undergo nucleophilic addition reactions with various nucleophiles. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can also undergo aldol condensation reactions with various carbonyl compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one have not been extensively studied. However, it has been reported that 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one exhibits anti-inflammatory and anti-cancer properties. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has also been shown to inhibit the growth of various cancer cell lines.
Advantages And Limitations For Lab Experiments
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one possesses several advantages that make it an attractive candidate for various lab experiments. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is easy to synthesize and can be easily scaled up for commercial production. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is also a chiral molecule, which makes it an ideal candidate for asymmetric synthesis. However, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one also possesses several limitations. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is a relatively unstable compound and can undergo decomposition under certain conditions. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is also a toxic compound and should be handled with care.
Future Directions
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has several potential future directions that can be explored. One potential future direction is the development of new synthetic methodologies for the synthesis of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one. Another potential future direction is the development of new applications for 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one, particularly in the field of medicinal chemistry. Finally, the study of the mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can provide valuable insights into its potential applications.
Synthesis Methods
The synthesis of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one involves the condensation of 2,2-difluoro-1,3-dimethyl-1-phenyl-2-butanol with ethyl acetoacetate in the presence of a base catalyst. The reaction yields 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one as a chiral product with a yield of approximately 60%. The synthesis method of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is relatively simple and can be easily scaled up for commercial production.
properties
CAS RN |
126392-94-7 |
|---|---|
Product Name |
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one |
Molecular Formula |
C10H10F2O2 |
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2,2-difluoro-3-hydroxy-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10F2O2/c1-7(13)10(11,12)9(14)8-5-3-2-4-6-8/h2-7,13H,1H3 |
InChI Key |
SMKCHFSKJXUQNU-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)C1=CC=CC=C1)(F)F)O |
Canonical SMILES |
CC(C(C(=O)C1=CC=CC=C1)(F)F)O |
synonyms |
1-Butanone, 2,2-difluoro-3-hydroxy-1-phenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



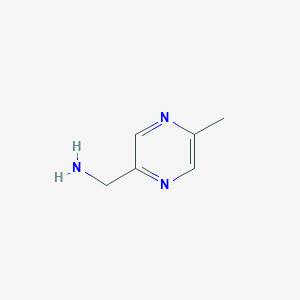

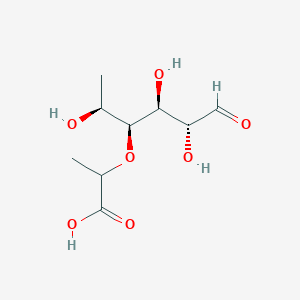
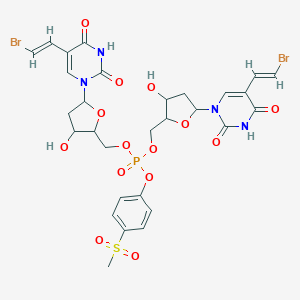
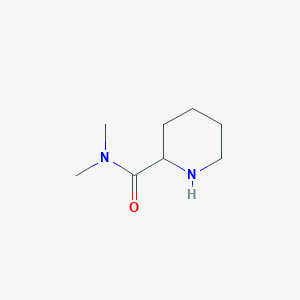
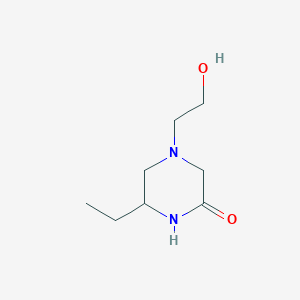
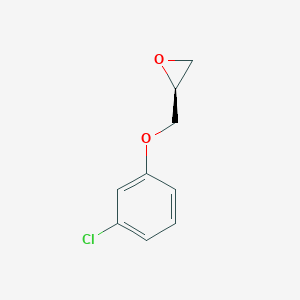
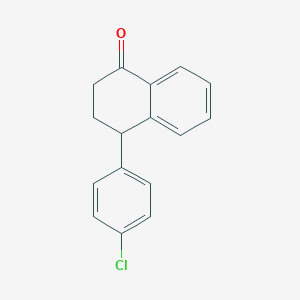
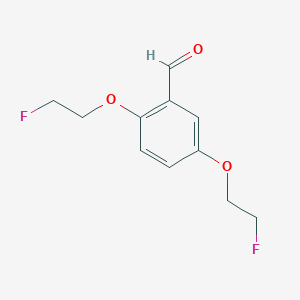
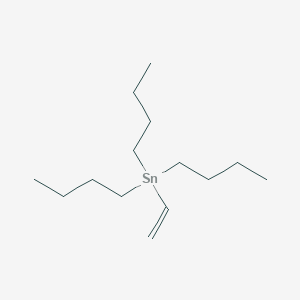
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid](/img/structure/B143876.png)
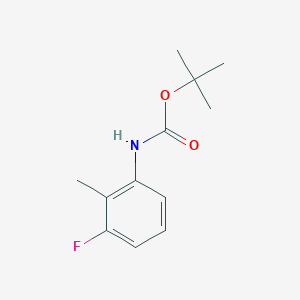
![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)